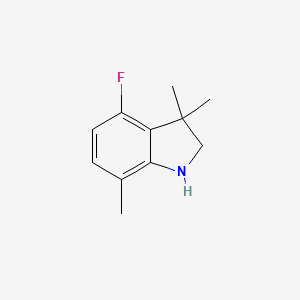![molecular formula C16H23BrN4O B13327504 Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes a brominated pyrrolopyrimidine moiety and a cyclohexanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the pyrrolopyrimidine ring.
Amination: Incorporation of the butylamino group.
Cyclohexanol Formation: Formation of the cyclohexanol moiety through appropriate reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the cyclohexanol group to a ketone or carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanol group may yield cyclohexanone or cyclohexanoic acid, while substitution of the bromine atom may yield various substituted derivatives.
Scientific Research Applications
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrrolopyrimidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The butylamino group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Rel-(1r,4r)-4-(5-chloro-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
Rel-(1r,4r)-4-(5-bromo-2-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a methylamino group instead of butylamino.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23BrN4O |
|---|---|
Molecular Weight |
367.28 g/mol |
IUPAC Name |
4-[5-bromo-2-(butylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H23BrN4O/c1-2-3-8-18-16-19-9-13-14(17)10-21(15(13)20-16)11-4-6-12(22)7-5-11/h9-12,22H,2-8H2,1H3,(H,18,19,20) |
InChI Key |
GUZFNXHIDOWRKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




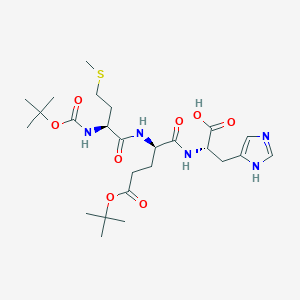
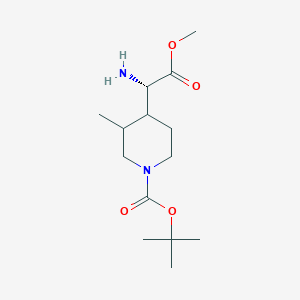
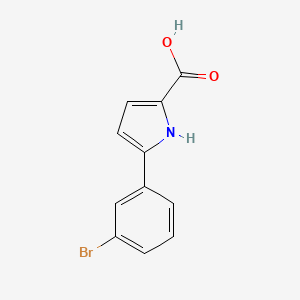

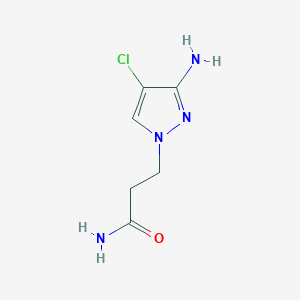

![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)
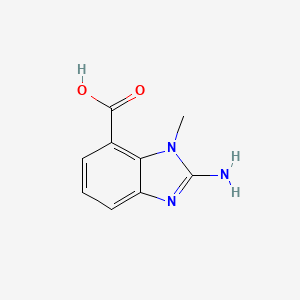
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
